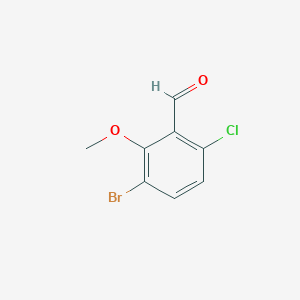

3-Bromo-6-chloro-2-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrClO2 |

|---|---|

Molecular Weight |

249.49 g/mol |

IUPAC Name |

3-bromo-6-chloro-2-methoxybenzaldehyde |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-4H,1H3 |

InChI Key |

CPKGISNAYWZUCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1C=O)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Chloro 2 Methoxybenzaldehyde

Established Retrosynthetic Strategies for Halogenated Benzaldehydes

Retrosynthetic analysis of halogenated benzaldehydes often points toward two primary strategies: the introduction of the aldehyde group onto a pre-functionalized aromatic ring (formylation) or the modification of existing functional groups into an aldehyde (functional group interconversion). Another key approach involves the selective halogenation of a benzaldehyde (B42025) precursor.

Formylation reactions are a cornerstone of aromatic chemistry, providing a direct route to benzaldehydes through electrophilic aromatic substitution. wikipedia.org Several named reactions can achieve this transformation, though their application to a highly substituted and deactivated ring requires careful consideration of reaction conditions.

Gattermann-Koch Reaction : This method introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid, typically with a catalyst system like aluminum chloride and cuprous chloride. purechemistry.orgyoutube.com It is most effective on electron-rich aromatic compounds. wikipedia.org

Vilsmeier-Haack Reaction : A milder alternative, this reaction uses a phosphoryl chloride and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the electrophile. This is a versatile method for formylating activated aromatic rings.

Duff Reaction : This reaction formylates phenols using hexamethylenetetramine (urotropine) and is generally directed to the ortho position of the hydroxyl group.

Functional group interconversion (FGI) provides an alternative pathway, transforming an existing functional group on the aromatic ring into the required aldehyde. organic-chemistry.orgsolubilityofthings.comslideshare.net This can be particularly useful when direct formylation is difficult or yields the wrong isomer. Common FGI strategies include:

Oxidation of a Benzyl Group : A methyl group on the aromatic ring can be oxidized to an aldehyde. This can be achieved directly under specific conditions or via a two-step process involving benzylic halogenation followed by hydrolysis. youtube.com

Hydrolysis of Benzal Halides : A dihalomethyl group (-CHCl2 or -CHBr2) on the ring can be hydrolyzed to an aldehyde, often using aqueous reagents. organic-chemistry.org

Reduction of Benzoic Acids or Derivatives : A carboxylic acid or its ester or acyl chloride derivative can be reduced to the aldehyde level using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) or through reactions like the Rosenmund reduction of an acyl chloride. reddit.com

| Method | Typical Reagents | Key Characteristics |

|---|---|---|

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Requires high pressure; suitable for simple arenes. google.com |

| Vilsmeier-Haack | POCl₃, DMF | Milder conditions; effective for electron-rich arenes. |

| Oxidation of Benzyl Alcohol | PCC, MnO₂, etc. | Requires precursor alcohol; mild and selective. |

| Hydrolysis of Benzal Halide | H₂O, base or acid catalyst | Requires dihalomethyl precursor. organic-chemistry.org |

An alternative synthetic route involves starting with a simpler, commercially available precursor, such as 2-methoxybenzaldehyde (B41997), and introducing the halogen atoms. The success of this approach hinges on controlling the regioselectivity of the electrophilic halogenation reactions. The existing methoxy (B1213986) and aldehyde groups exert strong directing effects on the aromatic ring. The methoxy group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. organicmystery.comyoutube.com

In the case of 2-methoxybenzaldehyde, the methoxy group activates positions 3, 5, and the para-position (6), while the aldehyde group deactivates the ring and directs incoming electrophiles to positions 3 and 5. The combined influence makes the C3 and C5 positions the most likely sites for electrophilic attack. Achieving the specific 3-bromo-6-chloro substitution pattern would likely require a multi-step sequence with carefully chosen halogenating agents and potentially the use of blocking groups to achieve the desired regiochemistry. For instance, bromination of 2-methoxybenzaldehyde could yield 3-bromo-2-methoxybenzaldehyde, after which subsequent chlorination would need to be directed to the 6-position, a significant challenge due to the electronic character of the ring.

Advanced Synthetic Transformations for Aryl Halides and Aldehydes

Modern synthetic organic chemistry offers powerful tools for the regioselective construction of complex aromatic molecules. These methods often provide superior control compared to classical electrophilic substitution reactions.

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of substituted aromatic rings. wikipedia.orgunblog.fr The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. harvard.edu The methoxy group is a well-established DMG. uoc.gr

A plausible DoM strategy for synthesizing 3-bromo-6-chloro-2-methoxybenzaldehyde could start from 2-bromo-5-chloroanisole (B64525). In this precursor, the methoxy group can direct lithiation to the C6 position. The resulting aryllithium intermediate can then be "quenched" by reacting it with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group at the desired position.

Synthetic Sequence:

Starting Material : 2-bromo-5-chloroanisole

Directed Ortho-Metalation : Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) directs the removal of the proton at the C6 position, ortho to the methoxy DMG.

Electrophilic Quench : The resulting aryllithium species is reacted with DMF, followed by an acidic workup, to yield the target molecule, this compound.

This method offers excellent regiochemical control, directly forming the carbon-carbon bond for the aldehyde group at the precise location dictated by the directing group. liberty.edu

Transition metal-catalyzed cross-coupling reactions are fundamental tools for C-C and C-heteroatom bond formation. nih.gov While not typically a direct method for synthesizing the core benzaldehyde structure itself from simpler precursors, these reactions are invaluable for constructing the necessary substituted aryl halide starting materials. Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings enable the modular assembly of complex aromatic systems. rsc.orgrsc.org

For example, a suitably substituted di- or tri-halogenated benzene (B151609) could undergo a selective cross-coupling reaction to introduce a key substituent before subsequent functionalization to the final target. The mechanism of these reactions generally involves an oxidative addition of the aryl halide to a low-valent transition metal (commonly palladium), followed by transmetalation with an organometallic reagent and reductive elimination to form the new bond. rhhz.net The chemoselectivity of these reactions allows for the selective coupling at one halide position while leaving others intact for further transformations.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Organoboron Reagent | Pd(0) complex + Base | Aryl-Aryl, Aryl-Alkyl |

| Stille Coupling | Aryl Halide + Organostannane | Pd(0) complex | Aryl-Aryl, Aryl-Alkyl |

| Heck Coupling | Aryl Halide + Alkene | Pd(0) complex + Base | Aryl-Vinyl |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd(0) complex + Cu(I) cocatalyst + Base | Aryl-Alkynyl |

The synthesis of polysubstituted aromatic compounds often requires the selective functionalization of a polyhalogenated precursor. amanote.com The differing reactivity of various carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to achieve chemoselectivity. Furthermore, modern reagents allow for regioselective metal-halogen exchange, which provides a powerful entry to functionalized intermediates.

One prominent method is the bromine/magnesium exchange reaction. Using reagents like iPrMgCl·LiCl (Turbo-Grignard) or mixed metal combinations like sBu₂Mg·2LiOR, it is possible to selectively replace a bromine atom with a magnesium-based functional group, even in the presence of other halogens like chlorine. uni-muenchen.deresearchgate.net This generates a Grignard reagent that can then be reacted with a formylating electrophile.

For instance, a hypothetical precursor like 1,3-dibromo-6-chloro-2-methoxybenzene could potentially undergo a regioselective Br/Mg exchange. The selectivity would be governed by the electronic and steric environment of the two bromine atoms. The resulting Grignard reagent at either the C1 or C3 position could then be formylated to produce an aldehyde, demonstrating a high degree of control in the functionalization of a polyhalogenated ring.

Novel Synthetic Routes and Green Chemistry Principles in Benzaldehyde Synthesis

The pursuit of sustainable chemical manufacturing has led to the development of innovative synthetic pathways for benzaldehydes. These modern approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials, aligning with the core tenets of green chemistry. misericordia.edubeyondbenign.org Key areas of advancement include the use of one-pot multicomponent reactions and the application of photocatalytic and electrocatalytic techniques to forge complex halogenated aromatic aldehydes.

One-Pot Multicomponent Reactions Incorporating Aldehyde Functionality

MCRs can be designed to construct complex heterocyclic systems from simple aldehyde precursors. For instance, a one-pot, three-component approach can yield densely functionalized 2-amino-3-cyano-4H-pyran derivatives by reacting aryl aldehydes, malononitrile, and C-H activated acidic compounds under solvent-free mechanochemical conditions. rsc.org Another example is the modified Gewald multicomponent reaction, which produces 2-aminothiophene derivatives from aldehydes, 2-cyanomethyl benzimidazoles, and elemental sulfur. researchgate.net

A notable one-pot methodology for the synthesis of functionalized benzaldehydes involves a two-step reduction/cross-coupling procedure. rug.nl In this process, a stable aluminum hemiaminal intermediate is formed, which protects the latent aldehyde group. This allows for subsequent cross-coupling reactions with organometallic reagents to introduce various alkyl or aryl substituents onto the benzaldehyde ring. rug.nl This strategy is particularly valuable as it prevents the highly reactive aldehyde functionality from engaging in side reactions with the organometallic coupling partners. rug.nl

| Reaction Type | Reactants | Product Class | Key Advantages | Reference |

|---|---|---|---|---|

| Gewald Multicomponent Reaction (Modified) | Aldehydes, 2-cyanomethyl benzimidazoles, Sulfur | 2-Aminothiophene derivatives | High bond-forming efficiency, structural diversity. | researchgate.net |

| Pyran Annulation | Aryl aldehydes, Malononitrile, Enolizable C-H activated compounds | 2-amino-3-cyano-4H-pyran derivatives | Environmentally benign, solvent-free conditions, mild organocatalyst. | rsc.org |

| Nitro-Mannich Reaction | Aldehydes, Amines, Nitroalkanes | β-nitroamines | Heterogeneous catalysis, solvent-free conditions, high atom economy. | researchgate.net |

| Reduction/Cross-Coupling | Substituted Benzoic Acids, Reducing Agent, Organometallic Reagent | Functionalized Benzaldehydes | Protects reactive aldehyde, allows for diverse substitutions. | rug.nl |

Photocatalytic and Electrocatalytic Approaches for Halogenated Aldehyde Synthesis

Recent advancements in synthetic chemistry have increasingly focused on photocatalysis and electrocatalysis as powerful tools for organic transformations. These methods offer green alternatives to conventional synthesis by operating under mild conditions and often utilizing sustainable energy sources like light or electricity. rsc.orgbeilstein-journals.org

Photocatalytic Approaches

Visible-light photocatalysis has emerged as a revolutionary technology in modern organic synthesis, enabling the construction of complex molecules under exceptionally mild conditions. colab.wsrsc.org While the direct photocatalytic synthesis of complex halogenated benzaldehydes is an evolving area, related transformations highlight the potential of this approach. An important development is the deformylative halogenation of aldehydes, which converts the aldehyde functional group into an alkyl halide. nih.govnih.gov In this process, a 1,4-dihydropyridine (B1200194) (DHP) derived from an aldehyde generates a C(sp3)-centered radical under oxidative conditions, which then couples with a halogen radical from an inexpensive source (e.g., NaBr, HCl) to form the alkyl halide. nih.govnih.govresearchgate.net This method is noted for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Furthermore, aromatic aldehydes themselves can serve as photoinitiators. Upon irradiation, benzaldehyde can be excited to a triplet state, which can then abstract a hydrogen atom to initiate radical chain reactions, demonstrating its dual role as both a reactant and a potential photocatalyst. beilstein-journals.orgresearchgate.net

Electrocatalytic Approaches

Organic electrochemical synthesis presents a sustainable alternative to traditional methods that often rely on stoichiometric reagents and generate significant waste. rsc.org A key challenge in practical applications has been achieving high current density and selectivity. A tandem electrochemical-chemical catalysis strategy has been developed for the selective electrooxidation of alcohols to valuable aldehydes. rsc.org This system spatially decouples hypochlorite (B82951) electro-generation from the heterogeneous TEMPO-catalyzed alcohol oxidation. This allows each step to proceed under optimal conditions, achieving industrially relevant current densities (300–600 mA cm−2) and high faradaic efficiencies. rsc.org The use of a silica-supported TEMPO catalyst in a packed-bed reactor facilitates efficient conversion and eliminates the need for downstream catalyst separation. Furthermore, incorporating an inline liquid-liquid separator allows for electrolyte recycling, significantly reducing waste and aligning with green chemistry principles. rsc.org

| Methodology | Transformation | Key Features | Outcome/Yield | Reference |

|---|---|---|---|---|

| Photocatalysis | Deformylative Halogenation of Aldehydes | Uses DHP derivative of aldehyde; inexpensive halogen sources (NaBr, NaI, HCl); mild conditions. | Transforms aldehyde into alkyl halide; tolerates a wide range of functional groups. | nih.govnih.gov |

| Photocatalysis | Barbier-type reaction | Visible-light induced allylation/benzylation of aldehydes; organic photocatalyst. | Generates allylic or benzylic alcohols via radical-radical cross-coupling. | nih.gov |

| Electrocatalysis | Selective Alcohol Electrooxidation to Aldehydes | Tandem electrochemical-chemical catalysis; heterogeneous TEMPO catalyst; electrolyte recycling. | Achieves high current densities (300–600 mA cm−2) and space-time yields (up to 516.95 kg (m3 h)−1). | rsc.org |

Applications of 3 Bromo 6 Chloro 2 Methoxybenzaldehyde As a Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The aldehyde functional group of 3-Bromo-6-chloro-2-methoxybenzaldehyde is a key feature that enables its use in the synthesis of a wide array of heterocyclic compounds. The presence of halogen and methoxy (B1213986) substituents on the phenyl ring further influences the reactivity and allows for subsequent functionalization, making it a valuable precursor for complex heterocyclic scaffolds.

While specific literature detailing the synthesis of pyrazole (B372694) derivatives directly from this compound is not abundant, the general reactivity of aldehydes provides a clear pathway for such transformations. The classical Knorr synthesis of pyrazoles, for instance, involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). However, a more direct approach utilizing an aldehyde involves its conversion into a chalcone (B49325) or a similar intermediate.

The aldehyde group in this compound can readily undergo condensation reactions. For example, a Claisen-Schmidt condensation with an appropriate ketone would yield an α,β-unsaturated carbonyl compound. This intermediate can then react with hydrazine or its derivatives to form the pyrazoline ring, which can be subsequently oxidized to the corresponding pyrazole. The bromo and chloro substituents on the aromatic ring remain intact during this process and are available for further synthetic modifications, such as cross-coupling reactions to introduce additional diversity.

A general strategy for preparing substituted 3-halopyrazoles involves a multi-step process that can be adapted for this specific substrate. sigmaaldrich.com This typically includes the condensation of a β-ketoester with hydrazine, followed by halogenation. In the context of this compound, its aldehyde functionality would first need to be elaborated into a suitable precursor for pyrazole ring formation.

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Heterocycle |

| This compound derived α,β-unsaturated ketone | Hydrazine | Cyclocondensation | Substituted Pyrazole |

| This compound | Hydrazine derivative | Direct condensation (hypothetical) | Phenyl-substituted pyrazole precursor |

The synthesis of fused uracil (B121893) derivatives often starts from uracil or its derivatives as the core building block. nih.govsoton.ac.uk For instance, 6-aminouracil (B15529) is a common precursor for the synthesis of fused di- and tricyclic pyrimidines. soton.ac.uk The role of an aromatic aldehyde like this compound in these syntheses is typically as a reactant that condenses with a functionalized uracil.

One established method involves the reaction of 6-aminouracils with aromatic aldehydes to form Schiff bases, which can then undergo cyclization reactions to yield fused heterocyclic systems like pyridopyrimidines. soton.ac.uk In this context, this compound could be employed to introduce its substituted phenyl moiety into the final fused uracil structure. The reactivity of the aldehyde group allows for the formation of a C-N bond with the amino group of 6-aminouracil, which is the initial step in the construction of the fused ring system.

Beyond fused uracils, the aldehyde functionality is pivotal for the synthesis of a variety of other nitrogen-containing heterocycles. researchgate.net Condensation with primary amines can lead to the formation of imines, which are versatile intermediates for the synthesis of quinolines, benzodiazepines, and other heterocyclic systems. The presence of the halogen atoms on the phenyl ring of this compound offers sites for intramolecular cyclization reactions, leading to the formation of fused nitrogen-containing heterocycles.

| Starting Material | Reagent | Intermediate | Final Product Class |

| 6-Aminouracil | This compound | Schiff Base | Fused Pyrimidine (e.g., Pyridopyrimidine) |

| o-Phenylenediamine | This compound | - | Benzimidazole derivative |

| Substituted aniline | This compound | Imine | Precursor for Quinolines |

Development of Advanced Organic Materials Precursors

The unique electronic and structural properties imparted by the combination of halogen and methoxy substituents make this compound an interesting candidate as a precursor for advanced organic materials. These materials can have applications in electronics, photonics, and polymer science.

Substituted benzaldehydes are valuable monomers in the synthesis of various polymers. The aldehyde group can participate in polymerization reactions through condensation with suitable co-monomers. For example, reaction with phenols can lead to the formation of phenolic resins, while reaction with amines can produce polyimines (Schiff base polymers).

While direct polymerization studies of this compound are not widely reported, analogous compounds have been used in copolymerization. For instance, various bromo, chloro, and methoxy ring-disubstituted phenylcyanoacrylates, which can be synthesized from the corresponding benzaldehydes, have been copolymerized with styrene. orgsyn.org This suggests a potential route where this compound is first converted to a polymerizable monomer, such as an acrylate (B77674) or a styrenic derivative, and then integrated into a polymer backbone. The presence of bromine and chlorine atoms can enhance the flame-retardant properties of the resulting polymer, while the methoxy group can influence its solubility and thermal properties.

The combination of electron-donating (methoxy) and electron-withdrawing (halogen) groups on the aromatic ring of this compound makes it a precursor for functional molecules with interesting optical and electronic properties. These molecules can be used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The bromo and chloro substituents provide handles for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the extension of the π-conjugated system. By coupling with other aromatic or heteroaromatic units, it is possible to synthesize larger, more complex molecules with tailored electronic properties. The aldehyde group can be used to introduce further functional groups or to anchor the molecule to a surface. The interplay of the substituents on the aromatic ring allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for the performance of organic electronic devices.

| Property | Influence of Substituent | Potential Application |

| Flame Retardancy | Bromine, Chlorine | Flame-retardant polymers |

| Solubility & Thermal Stability | Methoxy group | Processable organic materials |

| Electronic Properties | Methoxy (donor), Halogens (acceptor) | Organic electronics (OLEDs, OPVs) |

| Reactivity for further functionalization | Bromine, Chlorine, Aldehyde | Synthesis of complex functional molecules |

Strategic Incorporation in Multistep Organic Syntheses

In the realm of multistep organic synthesis, this compound represents a valuable starting material or intermediate. The differential reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecular structure.

The aldehyde can be selectively transformed into a variety of other functional groups, including an alcohol (via reduction), a carboxylic acid (via oxidation), or an alkene (via Wittig-type reactions), while leaving the halogen atoms untouched for later-stage modifications. Conversely, the bromo and chloro substituents can be selectively addressed in cross-coupling reactions under specific catalytic conditions. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization.

This strategic orthogonality makes this compound a useful platform for the synthesis of complex natural products, pharmaceuticals, and agrochemicals, where a precise and predictable assembly of the target molecule is required.

Divergent Synthesis from a Common Halogenated Benzaldehyde (B42025) Intermediate

The core concept of divergent synthesis involves the generation of a library of structurally diverse compounds from a single, common intermediate. The orthogonal nature of the carbon-bromine and carbon-chlorine bonds is a well-established principle in organic chemistry, often exploited in sequential cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

This differential reactivity could, in theory, be harnessed to selectively functionalize the bromine position of this compound while leaving the chlorine atom intact. Subsequent modification of the chloro position would then lead to a variety of disubstituted products.

Hypothetical Divergent Synthesis Pathways:

| Step | Reaction Type | Reagent/Catalyst (Example) | Hypothetical Product |

| 1a | Suzuki Coupling (at Br) | Arylboronic acid, Pd(PPh₃)₄, Base | 3-Aryl-6-chloro-2-methoxybenzaldehyde |

| 1b | Sonogashira Coupling (at Br) | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base | 3-Alkynyl-6-chloro-2-methoxybenzaldehyde |

| 1c | Buchwald-Hartwig Amination (at Br) | Amine, Pd catalyst, Ligand, Base | 3-Amino-6-chloro-2-methoxybenzaldehyde |

| 2 (from 1a) | Suzuki Coupling (at Cl) | Different Arylboronic acid, Harsher Conditions | 3,6-Diaryl-2-methoxybenzaldehyde |

| 2 (from 1b) | Stille Coupling (at Cl) | Organostannane, Pd catalyst | 3-Alkynyl-6-organostannyl-2-methoxybenzaldehyde |

This table is a conceptual illustration and is not based on reported experimental data for this compound.

The aldehyde functional group could be further elaborated at any stage of this hypothetical sequence, for example, through olefination, reduction to an alcohol, or oxidation to a carboxylic acid, thereby exponentially increasing the diversity of the resulting compound library.

Late-Stage Functionalization Strategies Enabled by Orthogonal Reactivity

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science, allowing for the modification of complex molecules in the final steps of a synthetic sequence. This approach avoids the need for de novo synthesis of each analog and enables the rapid exploration of structure-activity relationships.

The distinct reactivity of the C-Br and C-Cl bonds in this compound makes it a theoretical candidate for LSF. If this scaffold were part of a larger, biologically active molecule, the two halogen atoms could serve as "attachment points" for introducing various substituents to fine-tune the molecule's properties.

For instance, a core structure containing the this compound unit could first undergo a selective reaction at the more labile bromine position. After subsequent synthetic steps to build the rest of the complex molecule, the less reactive chlorine atom could be targeted for a final functionalization step under more forcing conditions.

Conceptual Late-Stage Functionalization:

| Stage | Transformation | Position Targeted | Potential Outcome |

| Early-Stage | Initial functionalization | Bromo | Introduction of a key pharmacophore |

| Multi-step Synthesis | Elaboration of the core structure | Other parts of the molecule | Construction of the complex molecular framework |

| Late-Stage | Final diversification | Chloro | Modulation of solubility, metabolic stability, or target binding |

This table presents a theoretical application and does not reflect any published synthesis utilizing this compound.

The aldehyde group could also participate in LSF through reactions like reductive amination to introduce diverse amine-containing moieties.

Computational Chemistry and Theoretical Investigations of 3 Bromo 6 Chloro 2 Methoxybenzaldehyde

Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecular and electronic structure of 3-Bromo-6-chloro-2-methoxybenzaldehyde. These calculations offer insights into the molecule's geometry, conformational preferences, and the distribution of electrons, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researchgate.netrsc.org This process identifies the lowest energy conformation of the molecule by exploring its potential energy surface.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) Derivative (Calculated using DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | - |

| C-CHO | 1.48 | - | - |

| C=O | 1.22 | - | - |

| C-Br | 1.89 | - | - |

| C-Cl | 1.74 | - | - |

| C-O (methoxy) | 1.36 | - | - |

| O-CH3 | 1.43 | - | - |

| C-C-C (ring) | - | 119 - 121 | - |

| C-C-CHO | - | 120 - 122 | - |

| O=C-H | - | 123 | - |

| C-O-C | - | 118 | - |

Note: The values in this table are illustrative and represent typical calculated parameters for similar substituted benzaldehydes. Actual values for this compound would require specific calculations.

The electronic properties of this compound can be further understood by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.netmahendrapublications.com A smaller energy gap suggests higher reactivity. For this molecule, the HOMO is expected to be localized on the benzene (B151609) ring and the electron-donating methoxy (B1213986) group, while the LUMO is likely to be centered on the electron-withdrawing aldehyde group and the halogen atoms.

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the MESP would likely show negative potential (red regions) around the oxygen atom of the carbonyl group, indicating a site for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms and potentially near the halogen atoms, suggesting sites for nucleophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzaldehyde

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

Note: These are representative values for a substituted benzaldehyde and would need to be calculated specifically for this compound.

Vibrational and Electronic Spectroscopy Simulations

Computational methods are also employed to simulate and predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of this compound. researchgate.netresearchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of its chemical bonds. The results are often presented as simulated Fourier-Transform Infrared (FT-IR) and Raman spectra. By comparing these theoretical spectra with experimentally obtained spectra, a detailed assignment of the observed vibrational bands can be made. This is particularly useful for complex molecules where experimental assignment can be challenging. The calculated frequencies are often scaled by an empirical factor to better match experimental values due to approximations in the theoretical models and the neglect of anharmonicity.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Benzaldehyde

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aldehyde) | 2850 - 2900 |

| C=O stretch (aldehyde) | 1680 - 1710 |

| C-C stretch (aromatic) | 1400 - 1600 |

| C-O stretch (methoxy) | 1250 - 1300 |

| C-Cl stretch | 600 - 800 |

Note: These are typical frequency ranges and would require specific calculations for this compound.

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculated spectrum can predict the wavelengths at which the molecule absorbs light, providing insights into its electronic structure and the nature of its electronic transitions (e.g., π → π* or n → π* transitions). For this molecule, the presence of the aromatic ring, carbonyl group, and halogen substituents would be expected to give rise to characteristic absorption bands in the UV region. The solvent effects on the absorption spectrum can also be modeled computationally to provide a more accurate comparison with experimental data.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

GIAO Method for NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR (Nuclear Magnetic Resonance) chemical shifts of molecules. This computational technique calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted into chemical shifts that are comparable to experimental data.

For this compound, a GIAO calculation would involve optimizing the molecule's geometry using a suitable level of theory (like Density Functional Theory, DFT) and a specific basis set. Following optimization, the GIAO method would be applied to this stable geometry to predict the ¹H and ¹³C NMR chemical shifts. The results would be instrumental in confirming the molecular structure by comparing the theoretically predicted spectrum with an experimentally obtained one. This comparison helps in the assignment of specific peaks in the experimental NMR spectrum to the corresponding hydrogen and carbon atoms in the molecule. Although general computational studies on substituted benzaldehydes exist, specific GIAO-predicted NMR data for this compound is not available in the searched literature.

Advanced Topological and Reactivity Analyses

Topological analyses use the electron density and related quantum mechanical functions to provide insights into chemical bonding, non-covalent interactions, and molecular reactivity.

Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG)

Electron Localization Function (ELF): ELF is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. The ELF map provides a clear picture of core electrons, covalent bonds, and lone pairs. For this compound, an ELF analysis would show areas of high electron localization corresponding to the C-C and C-H bonds of the benzene ring, the C=O bond of the aldehyde group, the C-Br and C-Cl bonds, and the lone pairs on the oxygen, bromine, and chlorine atoms.

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is derived from the kinetic energy density and helps in identifying regions of high electron localization, offering a complementary view of chemical bonding. It is particularly useful for visualizing the overlap of localized orbitals.

Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize non-covalent interactions (NCIs) within and between molecules. It does so by highlighting regions of low electron density and a low reduced density gradient. An RDG analysis of this compound would reveal weak interactions, such as intramolecular hydrogen bonds or van der Waals forces, which can be crucial for understanding its conformational preferences and crystal packing. The strength and nature of these interactions (e.g., attractive or repulsive) can be distinguished by mapping the electron density onto the RDG isosurface.

While the principles of these methods are well-established, specific ELF, LOL, or RDG surface maps and analyses for this compound have not been reported in the available literature.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Non-Covalent Interaction (NCI) Analysis: NCI analysis, closely related to RDG, provides a graphical representation of non-covalent interactions in 3D space. It allows for the identification of interactions like hydrogen bonds, halogen bonds, and steric clashes. For the target molecule, an NCI plot would visually distinguish between stabilizing interactions (like potential intramolecular hydrogen bonding involving the aldehyde or methoxy group) and repulsive steric interactions between the bulky substituents.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful theoretical framework that analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. The analysis identifies critical points in the electron density. For instance, a bond critical point (BCP) between two atoms and the bond path linking them indicates a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature of the interaction (e.g., covalent vs. closed-shell, such as ionic bonds, hydrogen bonds, or van der Waals interactions). A QTAIM study on this compound would quantify the strength and nature of all its covalent bonds and any existing non-covalent interactions. No specific QTAIM studies focused on this compound were found.

Global Reactivity Descriptors and Fukui Functions

Fukui Functions: While global descriptors give a general picture of reactivity, Fukui functions identify the specific sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. By analyzing the change in electron density upon the addition or removal of an electron, the Fukui function can pinpoint the most reactive atoms. For this compound, this analysis would likely identify the aldehyde carbon as a primary electrophilic site and regions of the aromatic ring as potential sites for nucleophilic or electrophilic attack, depending on the reaction type.

Detailed calculations of these reactivity descriptors for this compound are absent from the searched scientific literature.

Reaction Mechanism Elucidation via Computational Pathways

Transition State Characterization and Reaction Energy Profiles

Computational chemistry is a powerful tool for investigating reaction mechanisms. This involves identifying the transition state (TS)—the highest energy point along a reaction coordinate—and calculating the reaction energy profile.

For a hypothetical reaction involving this compound (e.g., its oxidation or reduction), computational methods would be used to:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Confirm the identity of the transition state by ensuring it has exactly one imaginary frequency in a vibrational analysis.

Construct a reaction energy profile that visually represents the energy changes along the reaction pathway.

This type of study provides deep insight into the feasibility of a reaction (kinetics and thermodynamics) and can help explain experimental outcomes. However, no computational studies detailing specific reaction mechanisms, transition states, or energy profiles for this compound were identified.

Isotopic Effects and Kinetic Modeling from Theoretical Perspectives

Theoretical and computational chemistry provide powerful tools to investigate the nuanced aspects of chemical reactions, including the subtle yet significant influence of isotopic substitution on reaction rates and mechanisms. For a molecule as structurally complex as this compound, direct experimental studies on isotopic effects and kinetic modeling can be challenging. Therefore, computational approaches offer an invaluable avenue to predict and understand its reactive behavior. While specific theoretical studies focusing exclusively on this compound are not extensively documented in publicly available literature, a robust understanding can be constructed by examining theoretical principles and computational studies on analogous substituted benzaldehydes.

The primary theoretical approach to understanding isotopic effects is through the lens of the kinetic isotope effect (KIE), which is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (typically kH/kD for hydrogen/deuterium (B1214612) substitution). Computational models, particularly those employing density functional theory (DFT), are adept at calculating the vibrational frequencies of reactants and transition states. These frequencies are fundamental to determining the zero-point energies (ZPEs), and the difference in ZPE between isotopically labeled molecules is a major contributor to the primary KIE.

In the context of this compound, a key reaction is the nucleophilic addition to the carbonyl carbon. The substitution of the aldehydic hydrogen with deuterium would be expected to result in a secondary KIE. Secondary KIEs arise when the isotopically substituted bond is not broken in the rate-determining step. princeton.edu The magnitude of the secondary KIE can provide insight into changes in the hybridization of the carbon atom at the reaction center. github.io For instance, a change from sp2 hybridization in the benzaldehyde reactant to sp3 hybridization in the tetrahedral intermediate or transition state typically leads to an inverse KIE (kH/kD < 1). github.io

Theoretical calculations on the protonation of benzaldehyde have shown an equilibrium isotope effect (EIE) of 0.851, as determined by calculations at the M06-2X/jun-cc-pVTZ level of theory. github.io This inverse effect is attributed to changes in the C-O bond order and resonance forms upon protonation. github.io For nucleophilic additions, such as cyanohydrin formation with substituted benzaldehydes, secondary deuterium KIEs (kD/kH) have been observed to be in the range of 1.15 to 1.20. osti.gov These values suggest that the transition state for these reactions involves a significant degree of rehybridization of the carbonyl carbon towards a tetrahedral geometry. osti.gov

Kinetic modeling from a theoretical perspective involves the construction of a potential energy surface for a given reaction. This allows for the identification of transition states and the calculation of activation energies, which are crucial for determining reaction rates. For a substituted benzaldehyde like this compound, the electronic effects of the bromo, chloro, and methoxy substituents will play a significant role in modulating the reactivity of the aldehyde group. Both halogens act as electron-withdrawing groups through induction, while the methoxy group can be either electron-donating through resonance or electron-withdrawing through induction. The net effect of these substituents on the electrophilicity of the carbonyl carbon will influence the activation energy for nucleophilic attack.

Computational studies on the acetalization of 3-chlorobenzaldehyde (B42229) have demonstrated how theoretical calculations can elucidate reaction mechanisms and the relative stabilities of intermediates. eudl.eu Such models can predict the formation energies of various species along the reaction pathway. eudl.eu For this compound, similar computational approaches could be employed to model its reactions, taking into account the combined electronic and steric influences of its substituents.

The following table summarizes theoretical data for isotopic effects in reactions of related benzaldehyde derivatives, which can serve as a basis for predicting the behavior of this compound.

| Reaction | Benzaldehyde Derivative | Isotope Effect Type | Theoretical/Experimental Value | Reference |

| Protonation | Benzaldehyde | Equilibrium (EIE, H/D) | 0.851 (Theoretical) | github.io |

| Cyanohydrin Formation | 4-Methoxybenzaldehyde | Kinetic (kH/kD) | ~1.15-1.20 (Experimental) | osti.gov |

| Semicarbazide Addition | Substituted Benzaldehydes | Kinetic (kH/kD) | ~1.21-1.30 (Experimental) | scite.ai |

| Phenylhydrazine Addition | p-Methoxybenzaldehyde | Kinetic (kH/kD) | 1.28 (Experimental) | scite.ai |

| Phenylhydrazine Addition | p-Nitrobenzaldehyde | Kinetic (kH/kD) | 1.16 (Experimental) | scite.ai |

The data in the table illustrates how the electronic nature of the substituents can influence the magnitude of the kinetic isotope effect. For instance, in the addition of phenylhydrazine, the KIE decreases as the substituent on the benzaldehyde becomes more electron-withdrawing (from p-methoxy to p-nitro). scite.ai This suggests that a more electrophilic carbonyl carbon leads to a transition state with less bond formation to the nucleophile. scite.ai Based on these trends, it can be inferred that the strongly electron-withdrawing bromo and chloro substituents on this compound would likely result in a KIE at the lower end of the observed range for similar nucleophilic addition reactions.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 3 Bromo 6 Chloro 2 Methoxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra serve as the primary methods for the structural confirmation of 3-Bromo-6-chloro-2-methoxybenzaldehyde. The number of signals, their chemical shifts (δ), multiplicity (splitting pattern), and integration (for ¹H) provide a complete picture of the proton and carbon framework.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a distinct singlet in the downfield region, typically around 10.3 ppm, due to the strong deshielding effect of the carbonyl group. The methoxy (B1213986) group protons will also produce a singlet, expected around 3.9-4.1 ppm. The aromatic region will feature two signals corresponding to the two protons on the benzene (B151609) ring. These protons, being adjacent to each other, will appear as doublets due to mutual spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 188-192 ppm. The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents (Br, Cl, OCH₃, CHO). The methoxy carbon will appear as a single peak around 56-62 ppm. The specific assignments of the aromatic carbons are confirmed using two-dimensional techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm) | Multiplicity | |

| CHO | ~10.3 | s |

| OCH₃ | ~4.0 | s |

| C1-CHO | - | - |

| C2-OCH₃ | - | - |

| C3-Br | - | - |

| C4-H | ~7.8 | d |

| C5-H | ~7.2 | d |

| C6-Cl | - | - |

Note: Predicted values are based on established substituent effects on benzene derivatives. Actual experimental values may vary depending on the solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR techniques are crucial for the definitive assignment of protons and carbons, especially in complex, polysubstituted systems.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak connecting the two aromatic protons, confirming their adjacent positions (H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). The HSQC spectrum would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is paramount for elucidating the complete carbon skeleton by identifying long-range (typically 2-3 bond) correlations between protons and carbons. For this molecule, key HMBC correlations would unambiguously confirm the substitution pattern. For instance, the aldehydic proton (CHO) would show correlations to the C1 and C2 carbons. The methoxy protons (OCH₃) would correlate to the C2 carbon. The aromatic proton at H-4 would show correlations to C-2, C-3, C-5, and C-6, providing unequivocal evidence for the positions of the halogen and methoxy substituents relative to the protons. youtube.comyoutube.com

Table 2: Expected Key HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbons (¹³C) | Significance |

| Aldehyde H | C1, C2 | Confirms attachment of CHO group at C1 and its proximity to C2. |

| Methoxy H | C2 | Confirms attachment of OCH₃ group at C2. |

| Aromatic H-4 | C2, C3, C5, C6 | Establishes the connectivity around the H-4 position, confirming the locations of the methoxy, bromo, and chloro groups. |

| Aromatic H-5 | C1, C3, C4, C6 | Establishes the connectivity around the H-5 position, confirming the locations of the aldehyde, bromo, and chloro groups. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These methods are excellent for identifying the presence of specific functional groups.

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its functional groups.

Aldehyde Group: The most prominent feature would be the strong C=O stretching vibration, expected in the range of 1690-1715 cm⁻¹ for an aromatic aldehyde. pressbooks.publibretexts.org The conjugation with the aromatic ring lowers this frequency compared to saturated aldehydes. pressbooks.publibretexts.org Additionally, the characteristic C-H stretch of the aldehyde group appears as a pair of medium-intensity bands between 2700-2900 cm⁻¹. docbrown.info

Methoxy Group: The methoxy group is identified by its C-O stretching vibrations, typically appearing as a strong band around 1250 cm⁻¹, and the symmetric and asymmetric C-H stretching of the methyl group near 2850 and 2950 cm⁻¹, respectively.

Halogen Moieties: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum. The C-Cl stretch is expected in the 700-800 cm⁻¹ range, while the C-Br stretch appears at a lower frequency, typically between 500-650 cm⁻¹. spectroscopyonline.com These bands can sometimes be difficult to assign definitively due to mixing with other vibrations in this region. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aldehyde (CHO) | 2720 - 2850 | Medium |

| C=O Stretch | Aldehyde (CHO) | 1690 - 1715 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O Stretch | Methoxy (Ar-O) | 1240 - 1280 | Strong |

| C-Cl Stretch | Chloro | 700 - 800 | Medium-Strong |

| C-Br Stretch | Bromo | 500 - 650 | Medium-Strong |

For flexible molecules, vibrational spectroscopy can offer insights into conformational isomers (rotamers). In this compound, rotation around the C-CHO and C-OCH₃ single bonds can lead to different spatial orientations of the aldehyde and methoxy groups relative to the ring. These different conformations can result in subtle shifts in the vibrational frequencies, particularly for the C=O and C-O stretching modes. By comparing experimental spectra with theoretical calculations (e.g., Density Functional Theory - DFT), it is often possible to identify the most stable conformer and assign specific spectral features to distinct rotational isomers. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorptions arising from electronic transitions within the substituted benzene ring and the carbonyl group. Two main types of transitions are anticipated:

π→π* Transitions: These are high-intensity absorptions associated with the conjugated π-electron system of the aromatic ring and the aldehyde group. They typically occur at shorter wavelengths (e.g., 250-300 nm). uni-muenchen.de

n→π* Transitions: This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the oxygen lone pair of the carbonyl group) to an anti-bonding π* orbital. This transition occurs at a longer wavelength, often above 300 nm, but with a much smaller extinction coefficient than the π→π* transitions. uni-muenchen.de

The presence of substituents on the benzene ring (Br, Cl, OCH₃) acts to modify the electronic energy levels. The methoxy group (an auxochrome) and the halogens, through their lone pairs, can participate in resonance and generally cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025). researchgate.netcdnsciencepub.com

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max Region (nm) | Relative Intensity |

| π→π | Aromatic Ring / Carbonyl | ~260 - 290 | High |

| n→π | Carbonyl Group | ~320 - 350 | Low |

Chromophore Analysis and Substituent Effects on Absorption Maxima

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is governed by the benzaldehyde chromophore. This system consists of the benzene ring conjugated with the carbonyl group of the aldehyde. The absorption bands arise from electronic transitions, primarily the π→π* and n→π* transitions. researchgate.net The positions and intensities of these absorption maxima (λmax) are significantly influenced by the nature and position of the substituents on the aromatic ring.

The benzaldehyde molecule typically exhibits a strong absorption band (B-band) related to the π→π* transition of the conjugated system and a much weaker band at longer wavelengths corresponding to the n→π* transition of the carbonyl group. researchgate.netcdnsciencepub.com The substituents—bromo, chloro, and methoxy groups—modulate the electronic structure of the chromophore through inductive and mesomeric (resonance) effects, thereby altering the energies of these transitions.

Methoxy Group (-OCH₃): As an electron-donating group (EDG) through resonance (+M effect), the methoxy group increases the electron density of the aromatic ring. This effect generally leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (red shift) of the π→π* absorption band to a longer wavelength.

Halogen Groups (-Br, -Cl): Halogens exhibit a dual electronic effect. They are electron-withdrawing through induction (-I effect) due to their high electronegativity, but they can also be weakly electron-donating through resonance (+M effect) via their lone pairs. For halogens, the inductive effect typically dominates. Electron-withdrawing groups (EWGs) generally increase the energy of the π→π* transition, which would cause a hypsochromic shift (blue shift). However, the interplay with the resonance effect and the position of substitution can lead to more complex outcomes. rsc.org

The net effect on the absorption maximum for this compound is a composite of these individual contributions. The strong electron-donating methoxy group is expected to cause a significant bathochromic shift, while the electron-withdrawing halogens may counteract this shift to some extent. The precise λmax value depends on the balance of these competing electronic effects and the solvent used for the measurement. rsc.org

Table 1: Expected Substituent Effects on the Primary π→π Absorption Band of the Benzaldehyde Chromophore*

| Substituent | Electronic Effect | Expected Shift in λmax | Rationale |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating (+M > -I) | Bathochromic (Red Shift) | Decreases HOMO-LUMO energy gap by raising the HOMO energy. |

| -Cl (Chloro) | Electron-Withdrawing (-I > +M) | Hypsochromic (Blue Shift) | Increases HOMO-LUMO energy gap by lowering orbital energies. |

| -Br (Bromo) | Electron-Withdrawing (-I > +M) | Hypsochromic (Blue Shift) | Similar to chloro, but with slightly different electronegativity and polarizability. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound (C₈H₆BrClO₂), MS analysis provides a definitive confirmation of its mass and a characteristic fragmentation pattern that serves as a structural fingerprint.

The most distinctive feature in the mass spectrum of this compound is the isotopic pattern generated by the presence of bromine and chlorine. Both elements have two stable isotopes with significant natural abundance:

Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), with a mass difference of approximately 2 Da.

Chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), also with a mass difference of approximately 2 Da.

This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragment ions containing both halogens. The cluster will show four main peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical combination of the isotopes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While conventional mass spectrometry provides the nominal mass (integer mass) of a molecule, high-resolution mass spectrometry (HRMS) measures the mass with extremely high accuracy, typically to four or more decimal places. researchgate.netntu.edu.sg This precision allows for the determination of the exact mass, which can be used to deduce the elemental composition of the molecule or fragment. measurlabs.comchromatographyonline.com

For C₈H₆BrClO₂, HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. The exact mass of each isotopologue can be calculated and compared with the experimental data, typically requiring a mass accuracy of less than 5 ppm to confirm the elemental formula. chromatographyonline.com

Table 2: Calculated Exact Masses of the Main Isotopologues of this compound

| Isotopologue Formula | Exact Mass (Da) | Relative Abundance Contribution |

|---|---|---|

| C₈H₆⁷⁹Br³⁵ClO₂ | 247.9261 | 100% (Reference) |

| C₈H₆⁸¹Br³⁵ClO₂ | 249.9241 | ~97.3% |

| C₈H₆⁷⁹Br³⁷ClO₂ | 249.9232 | ~32.0% |

| C₈H₆⁸¹Br³⁷ClO₂ | 251.9212 | ~31.2% |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation products. In an MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (daughter ions) are analyzed.

The fragmentation of this compound would likely proceed through characteristic pathways for aromatic aldehydes. Plausible fragmentation steps include:

Loss of a hydrogen atom from the aldehyde group to form a stable acylium ion [M-H]⁺.

Loss of the formyl radical (•CHO) to yield the [M-CHO]⁺ ion.

Loss of carbon monoxide (CO) from the [M-H]⁺ ion.

Loss of a methyl radical (•CH₃) from the methoxy group, particularly after initial fragmentation.

By analyzing the precise masses of these daughter ions using HRMS, the composition of each fragment can be confirmed, allowing for a confident reconstruction of the parent molecule's structure. researchgate.net

Table 3: Plausible Fragmentation Pathways and Resulting Ions for C₈H₆BrClO₂

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 248/250/252 | H• | 247/249/251 | Acylium Ion |

| 248/250/252 | •CHO | 219/221/223 | Substituted Phenyl Cation |

| 247/249/251 | CO | 219/221/223 | Substituted Phenyl Cation |

| 219/221/223 | •CH₃ | 204/206/208 | Cation of Bromochlorophenol |

Note: m/z values represent the nominal mass of the most abundant isotopologue cluster.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Precise Bond Lengths, Bond Angles, and Dihedral Angles

SCXRD analysis yields highly precise measurements of geometric parameters. For a molecule like this compound, the data would confirm the planarity of the benzene ring and the orientation of its substituents. The aldehyde group is expected to be nearly coplanar with the ring to maximize conjugation. The bond lengths and angles are influenced by the electronic effects of the substituents. For instance, the C-C bonds within the aromatic ring may show slight variations from the ideal 1.39 Å of benzene, and the C-O and C-halogen bond lengths are characteristic of their respective bond orders and hybridizations.

Table 4: Representative Geometric Parameters for Substituted Benzaldehydes based on Analogous Structures

| Parameter | Description | Typical Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (aromatic) | Carbon-carbon bond in the benzene ring | 1.37 - 1.40 |

| C-C (ring-aldehyde) | Bond between the ring and the aldehyde carbon | 1.47 - 1.49 |

| C=O | Carbonyl double bond | 1.20 - 1.22 |

| C-O (methoxy) | Bond between the ring and the methoxy oxygen | 1.35 - 1.37 |

| C-Cl | Carbon-chlorine bond | 1.73 - 1.75 |

| C-Br | Carbon-bromine bond | 1.88 - 1.91 |

| Bond Angles (°) | ||

| C-C-C (aromatic) | Internal angle of the benzene ring | 118 - 122 |

| C-C=O | Angle of the aldehyde group | 123 - 126 |

| C-C-O (methoxy) | Angle involving the methoxy group | 118 - 122 |

| Dihedral Angles (°) | ||

| C-C-C=O | Torsion angle describing aldehyde planarity | ~0 or ~180 |

Data are generalized from published crystal structures of similar halogenated and methoxy-substituted benzaldehydes. nih.govnih.gov

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in the crystal, or crystal packing, is directed by a network of non-covalent intermolecular interactions. rsc.orgsemanticscholar.org For this compound, several types of interactions are expected to play a crucial role in stabilizing the solid-state structure. nih.gov

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds are highly probable. rsc.org The aldehyde C-H and aromatic C-H groups can act as donors, while the carbonyl oxygen and methoxy oxygen atoms are potential acceptors. These interactions often link molecules into chains or sheets. rsc.org

Halogen Bonding: The electropositive region (σ-hole) on the outer side of the bromine and chlorine atoms can interact favorably with nucleophilic sites, such as the carbonyl oxygen of a neighboring molecule. researchgate.net These C-Br···O and C-Cl···O interactions are directional and contribute significantly to the crystal packing.

π-Stacking: The aromatic rings can interact through π-π stacking. researchgate.net These interactions are typically offset, where the centroid of one ring is displaced relative to the other, to minimize electrostatic repulsion. nih.gov These stacking interactions often lead to the formation of columnar or layered structures. nih.gov

The interplay of these varied and weak interactions ultimately determines the final crystal lattice, influencing physical properties such as melting point and solubility. rsc.org

Table 5: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometric Feature |

|---|---|---|---|---|

| Weak Hydrogen Bond | C-H (aldehyde/aromatic) | O=C (carbonyl) / O-C (methoxy) | 2.2 - 2.8 (H···O) | Directional link between molecules. |

| Halogen Bond | C-Br / C-Cl | O=C (carbonyl) | < Sum of van der Waals radii | Linear C-X···O arrangement (X=Br, Cl). |

| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | 3.3 - 3.8 (centroid-centroid) | Parallel or offset orientation of rings. |

Future Research Directions and Outlook for 3 Bromo 6 Chloro 2 Methoxybenzaldehyde Chemistry

Innovations in Targeted Synthesis and Derivatization

Future research into 3-Bromo-6-chloro-2-methoxybenzaldehyde would likely focus on developing novel and efficient synthetic routes. Current methodologies for the synthesis of polysubstituted benzaldehydes can be complex, and innovations would be aimed at improving yield, reducing steps, and increasing regioselectivity. Research could explore advanced catalytic methods to introduce the bromo, chloro, and methoxy (B1213986) groups onto the benzaldehyde (B42025) core with high precision.

Furthermore, the aldehyde functional group serves as a versatile handle for a wide array of chemical transformations. Future work will likely involve the derivatization of this compound to create libraries of novel molecules. These derivatives could be synthesized through reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, opening avenues to new chemical entities with potentially interesting biological or material properties.

Advanced Applications in Complex Chemical System Assembly

The distinct electronic and steric properties imparted by the bromine, chlorine, and methoxy substituents make this compound a potentially valuable building block in the assembly of complex chemical systems. Future investigations may focus on its use in the synthesis of intricate molecular architectures, such as macrocycles and polymers. The halogen atoms can serve as sites for cross-coupling reactions, enabling the construction of larger, more complex structures. The strategic placement of the substituents could also be used to influence the conformation and reactivity of the resulting molecules.

Synergistic Integration of Experimental and Computational Approaches

A synergistic approach combining experimental synthesis and computational modeling will be crucial for advancing the chemistry of this compound. nih.gov Density Functional Theory (DFT) and other computational methods can provide valuable insights into the compound's electronic structure, reactivity, and spectroscopic properties. nih.gov These theoretical predictions can guide experimental efforts by identifying promising reaction pathways and predicting the properties of novel derivatives. For instance, computational studies can help in understanding the regioselectivity of further functionalization and in designing molecules with specific electronic or optical properties.

Exploration of New Catalytic Paradigms for Halogenated Benzaldehydes

The development of novel catalytic systems that can selectively transform halogenated benzaldehydes like this compound is a significant area for future research. This includes the exploration of new catalysts for cross-coupling reactions, C-H activation, and asymmetric synthesis. Given the presence of multiple reactive sites, developing catalysts that can differentiate between the various positions on the aromatic ring would be a key challenge and a significant achievement. Such advancements would greatly expand the synthetic utility of this and other similar halogenated aromatic compounds.

Potential for Material Science and Advanced Functional Molecule Development

The unique combination of functional groups in this compound suggests its potential use in the development of new materials and functional molecules. The presence of heavy atoms like bromine and chlorine could impart interesting photophysical or electronic properties, making its derivatives candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, the ability to functionalize this molecule at multiple sites could allow for the creation of tailored molecules for applications in sensing, imaging, or as components of advanced polymers with specific thermal or mechanical properties.

Q & A

Q. Table 1. Optimized Reaction Conditions for Bromination

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes di-bromination |

| Solvent | Dichloromethane | Balances reactivity and solubility |

| Catalyst | FeBr₃ (1.1 eq) | Enhances regioselectivity |

| Reaction Time | 2–3 hours | Prevents decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.